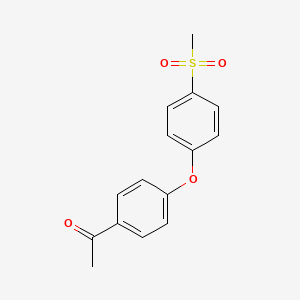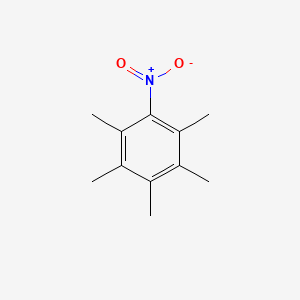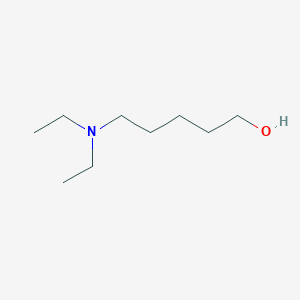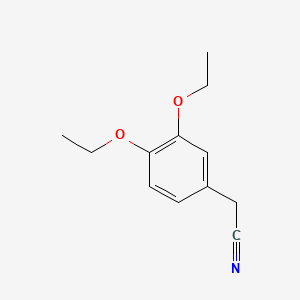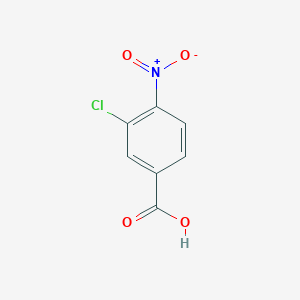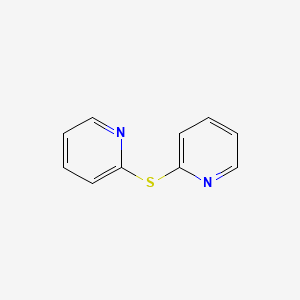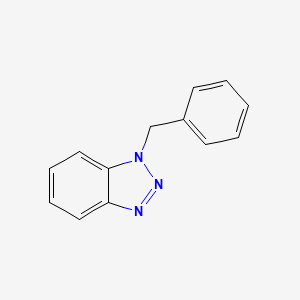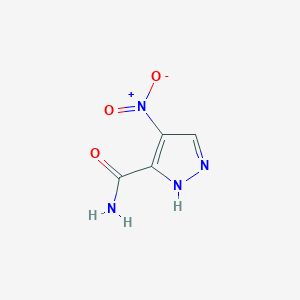
4-Nitro-1H-pirazol-3-carboxamida
Descripción general
Descripción
4-Nitro-1H-pyrazole-3-carboxamide is a chemical compound with the formula C₄H₄N₄O₃ . It is a type of pyrazole, which is a class of azoles that are found in naturally occurring compounds .
Synthesis Analysis
The synthesis of 4-Nitro-1H-pyrazole-3-carboxamide involves coupling p-nitrobenzoic acid with the corresponding amines . The cyclocondensation of the diketones with hydrazine takes place at ambient temperature in N, N -dimethylacetamide, in an acid medium, to give the corresponding pyrazoles .Molecular Structure Analysis
The molecular structure of 4-Nitro-1H-pyrazole-3-carboxamide consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The molecular weight of this compound is 156.10 g/mol .Chemical Reactions Analysis
The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis
4-Nitro-1H-pyrazole-3-carboxamide has a density of 1.7±0.1 g/cm³, a boiling point of 460.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has a topological polar surface area of 118 Ų .Aplicaciones Científicas De Investigación
Análisis de la Estructura Cristalina
Se ha estudiado la estructura cristalina del ácido 1-metil-3-propil-4-nitro-1H-pirazol-5-carboxílico, un derivado de la 4-Nitro-1H-pirazol-5-carboxamida . Esta investigación proporciona información valiosa sobre las propiedades estructurales de estos compuestos, que pueden ser útiles en varios campos, como la ciencia de los materiales y los productos farmacéuticos .
Síntesis y Aplicaciones Biomédicas
Las 1H-Pirazolo[3,4-b]piridinas, que pueden derivarse de la 4-Nitro-1H-pirazol-3-carboxamida, se han sintetizado y estudiado por sus aplicaciones biomédicas . Estos compuestos han mostrado potencial como agentes antituberculosos, antimicrobianos, antifúngicos, antiinflamatorios, anticancerígenos y antidiabéticos .
Antioxidantes y Agentes Antimicrobianos
Los derivados de pirano pirazol, que pueden sintetizarse a partir de la this compound, se han estudiado por sus propiedades antioxidantes y antimicrobianas .
Potencial Fungicida
Se han sintetizado y evaluado derivados de la 4-Nitro-1H-pirazol-5-carboxamida como posibles fungicidas . Esta investigación podría conducir al desarrollo de nuevos fungicidas para proteger los cultivos y aumentar la productividad agrícola .
Actividades Biológicas
Se han estudiado los derivados de pirazol, incluida la this compound, por sus diversas actividades biológicas . Estos compuestos han mostrado potencial como agentes antimicrobianos contra varios hongos y bacterias patógenos .
Agentes Fungicidas e Insecticidas
Se han diseñado, sintetizado y evaluado derivados de la 1H-pirazol-5-carboxamida como posibles agentes fungicidas e insecticidas . Algunos de estos compuestos han mostrado potentes actividades fungicidas contra Erysiphe graminis y actividad insecticida contra Aphis fabae .
Síntesis de Derivados de Pirazol
Se han revisado los recientes avances en la síntesis de derivados de pirazol, incluida la this compound . Estos métodos abarcan desde la utilización de catalizadores de metales de transición y reacciones de fotorreducción hasta el empleo de procesos multicomponente de una sola etapa, reactivos novedosos y tipos de reacciones innovadoras .
Agente Anticancerígeno
El-Gamal et al., prepararon derivados de 3- (3-cloro-5-hidroxifenil)- N - (2- (4-metilpiperazin-1-il)etil)-4- (piridin-4-il)-1 H -pirazol-1-carboxamida, en los que se encontró que un compuesto era un potente agente anticancerígeno para las líneas celulares A375 .
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been known to exhibit antiproliferative activities against certain cancer cell lines .
Mode of Action
It is known that pyrazole derivatives can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .
Result of Action
Certain pyrazole derivatives have shown antiproliferative activities against cancer cell lines .
Safety and Hazards
Direcciones Futuras
Pyrazoles, including 4-Nitro-1H-pyrazole-3-carboxamide, are considered privileged scaffolds in medicinal chemistry due to their extensive therapeutic profile . They are gaining more attention in the field of medicinal chemistry and have potential for further development as powerful anti-tumor agents for various human cancers .
Análisis Bioquímico
Biochemical Properties
4-Nitro-1H-pyrazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 4-Nitro-1H-pyrazole-3-carboxamide and these biomolecules are primarily through hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 4-Nitro-1H-pyrazole-3-carboxamide on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Nitro-1H-pyrazole-3-carboxamide has been shown to alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Nitro-1H-pyrazole-3-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, 4-Nitro-1H-pyrazole-3-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitro-1H-pyrazole-3-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Nitro-1H-pyrazole-3-carboxamide remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 4-Nitro-1H-pyrazole-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
4-Nitro-1H-pyrazole-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in the synthesis of certain metabolites, thereby affecting the overall metabolic flux and levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 4-Nitro-1H-pyrazole-3-carboxamide is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of 4-Nitro-1H-pyrazole-3-carboxamide are essential for its biological activity and function .
Subcellular Localization
The subcellular localization of 4-Nitro-1H-pyrazole-3-carboxamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
4-nitro-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-4(9)3-2(8(10)11)1-6-7-3/h1H,(H2,5,9)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHOGXCJBBYKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

